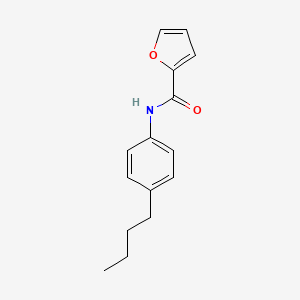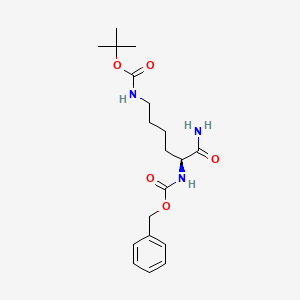
Z-Lys(boc)-NH2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Z-Lys(boc)-NH2, also known as Z-Lys (boc)-ome or Cbz-Lys (Boc)-OMe, is a compound with the molecular formula C20H30N2O6 . It is an N-terminal protected amino acid used in solid-phase peptide synthesis (SPPS) to make peptides containing Nepsilon protected lysyl side chains .
Synthesis Analysis
Nε-Tert-butyloxycarbonyl-L-lysine [H-Lys (BOC)-OH] and Nα-benzyloxycarbonyl-Nε-tert-butyloxycarbonyl-L-lysine [Z-Lys- (BOC)-OH] are valuable intermediates for peptide syntheses . They have been employed in solid-phase and/or solution syntheses of nonadecapeptide 1 and tetracosapeptide 2 segments of ACTH, of somatostatin, and of human β-endorphin .Molecular Structure Analysis
The molecular weight of this compound is 394.5 g/mol . The IUPAC name is methyl (2 S )-6- [ (2-methylpropan-2-yl)oxycarbonylamino]-2- (phenylmethoxycarbonylamino)hexanoate . The InChI is InChI=1S/C20H30N2O6/c1-20 (2,3)28-18 (24)21-13-9-8-12-16 (17 (23)26-4)22-19 (25)27-14-15-10-6-5-7-11-15/h5-7,10-11,16H,8-9,12-14H2,1-4H3, (H,21,24) (H,22,25)/t16-/m0/s1 .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 394.5 g/mol, a computed XLogP3-AA of 3.2, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . The compound has a density of 1.2±0.1 g/cm3, a boiling point of 587.0±50.0 °C at 760 mmHg, and a flash point of 308.8±30.1 °C .Applications De Recherche Scientifique
Large Scale Synthesis and Peptide Drug Production
Z-Lys(boc)-NH2 is utilized in large-scale syntheses of mono- and di-urethane derivatives of lysine, which are valuable materials for peptide syntheses. This compound plays a crucial role in the industrial production of certain well-established peptide drugs, showcasing its significance in the pharmaceutical industry (S. Wiejak, E. Masiukiewicz, B. Rzeszotarska, 1999).
Biodegradable Poly(Ester Amide)s Creation
This compound has been applied in the development of new families of biodegradable amino acid-based poly(ester amide)s (PEAs) with pendant amine groups. These PEAs show potential applications in the biomedical area, offering opportunities for advancements in medical materials and drug delivery systems (Mingxiao Deng et al., 2009).
Protein Conjugation Innovations
The compound has been genetically encoded to create protein conjugates with enhanced functionality, including chemical and light-induced conjugates. This innovative approach allows for site-specific incorporation into proteins, offering new avenues for protein engineering and therapeutic applications (A. Yamaguchi et al., 2016).
Catalytic Applications in Organic Synthesis
In the realm of organic synthesis, this compound derivatives have been used as efficient catalysts for aldol reactions in aqueous media. This showcases the versatility of this compound in facilitating important synthetic pathways, contributing to the development of more efficient and sustainable chemical processes (T. Darbre, M. Machuqueiro, 2003).
Safety and Hazards
Mécanisme D'action
Target of Action
Z-Lys(boc)-NH2, also known as N-α-t.-Boc-N-ε-benzyloxycarbonyl-L-lysine , is primarily used in solid-phase peptide synthesis (SPPS) to create peptides containing Nepsilon protected lysyl side chains . The primary targets of this compound are the peptide chains that are being synthesized.
Mode of Action
The compound acts as a building block in the synthesis of peptides. It interacts with its targets (peptide chains) by being incorporated into the chain during the synthesis process . The Boc (tert-butoxycarbonyl) and Z (benzyloxycarbonyl) groups serve as protective groups for the amino and carboxyl groups of the lysine residue, respectively . These protective groups prevent unwanted side reactions during the synthesis process.
Biochemical Pathways
The exact biochemical pathways affected by this compound are dependent on the specific peptide being synthesized. As a building block for peptide synthesis, it can be involved in a wide range of biochemical pathways depending on the function of the synthesized peptide .
Pharmacokinetics
This is primarily because it is used as a reagent in peptide synthesis rather than as a drug itself .
Result of Action
The result of this compound’s action is the successful synthesis of peptides with Nepsilon protected lysyl side chains . These peptides can then be used in various biological and medical applications, including as therapeutic agents, diagnostic tools, and research materials .
Action Environment
The action of this compound is highly dependent on the conditions of the peptide synthesis process. Factors such as temperature, pH, and the presence of other reagents can influence the compound’s action, efficacy, and stability . For example, it is recommended to store the compound below +30°C to maintain its stability .
Analyse Biochimique
Biochemical Properties
Z-Lys(boc)-NH2 plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The nature of these interactions is complex and multifaceted. For instance, it is used in the synthesis of Ne-tert-butoxycarbonyl-L-lysine copper(II) complex, which serves as a substrate for obtaining other derivatives of Lysine .
Molecular Mechanism
This compound exerts its effects at the molecular level through a variety of mechanisms. These include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For example, it is used in the synthesis of Ne-tert-butoxycarbonyl-L-lysine copper(II) complex, indicating potential interactions with copper ions .
Propriétés
IUPAC Name |
benzyl N-[(2S)-1-amino-6-[(2-methylpropan-2-yl)oxycarbonylamino]-1-oxohexan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N3O5/c1-19(2,3)27-17(24)21-12-8-7-11-15(16(20)23)22-18(25)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H2,20,23)(H,21,24)(H,22,25)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRIVYVKAKANCDC-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCC(C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NCCCC[C@@H](C(=O)N)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Ethyl-5-(furan-2-yl(morpholino)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2852863.png)
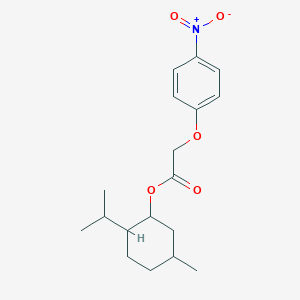

![N-[1-(5-Methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]-2-phenoxypropanamide](/img/structure/B2852870.png)
![5-[1-(3,4-Dimethylbenzoyl)pyrrolidin-2-yl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B2852872.png)
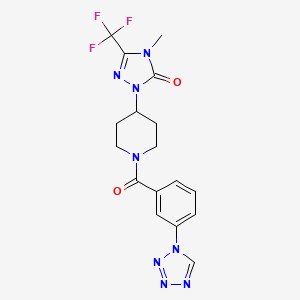
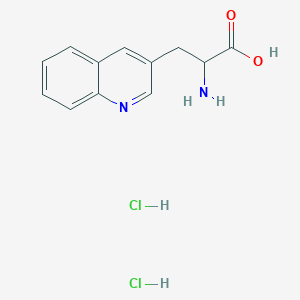
![1-[1-(Oxan-4-yl)azetidin-3-yl]-3-[4-(trifluoromethyl)phenyl]urea](/img/structure/B2852876.png)
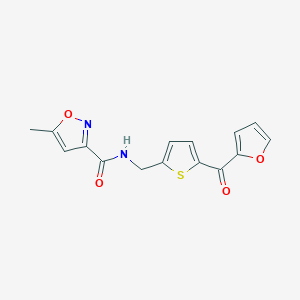
![3-{4-[(2-Fluorophenyl)methylidene]piperidine-1-carbonyl}-2-(methylsulfanyl)pyridine](/img/structure/B2852879.png)
![N-[(3-Fluorocyclohexyl)methyl]prop-2-enamide](/img/structure/B2852881.png)
